Diphenylmethyl piperazinylbenzimidazole
Description
Diphenylmethyl piperazinylbenzimidazole (CAS No. 65215-54-5) is a benzimidazole derivative with the IUPAC name 1-[3-[4-(diphenylmethyl)-1-piperazinyl]propyl]-2H-benzimidazole. It is primarily utilized as an additive in cosmetic formulations, as documented in regulatory inventories . The compound combines a benzimidazole core—a privileged scaffold in medicinal chemistry—with a diphenylmethyl-substituted piperazine moiety. Benzimidazole derivatives are widely recognized for their pharmacological versatility, including antimicrobial, antiviral, and anticancer activities , though this specific compound’s application in cosmetics suggests a focus on non-therapeutic functions.
Properties
CAS No. |
65215-54-5 |
|---|---|
Molecular Formula |
C27H30N4 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
1-[3-(4-benzhydrylpiperazin-1-yl)propyl]benzimidazole |
InChI |
InChI=1S/C27H30N4/c1-3-10-23(11-4-1)27(24-12-5-2-6-13-24)30-20-18-29(19-21-30)16-9-17-31-22-28-25-14-7-8-15-26(25)31/h1-8,10-15,22,27H,9,16-21H2 |
InChI Key |
VLRBNROMVPJNJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C=NC3=CC=CC=C32)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Hydroxy-Phenyl Substitutions
Compounds such as 2-(4-hydroxyphenyl)-1H-benzimidazole (7), 2-(3,4-dihydroxyphenyl)-1H-benzimidazole (8), and related hydroxy-substituted derivatives lack the piperazinyl and diphenylmethyl groups present in Diphenylmethyl piperazinylbenzimidazole . These simpler analogues exhibit reduced steric bulk and altered electronic properties due to hydroxyl groups, which may enhance solubility in polar solvents. However, their biological activities (e.g., antioxidant or enzyme inhibition) are likely distinct from the cosmetic additive function of this compound .
Piperazinyl-Substituted Benzimidazoles
Gupta et al. (2013) synthesized 2-substituted phenyl-1-(piperazin-1-ylmethyl)-1H-benzo[d]imidazoles, which share the piperazine-benzimidazole linkage but lack the diphenylmethyl group . These compounds demonstrated antimicrobial activity, suggesting that the piperazine moiety enhances interaction with biological targets. In contrast, this compound’s diphenylmethyl group may instead improve lipid solubility or stability in cosmetic formulations .
Another piperazinyl-benzimidazole derivative, 1-[2-({4-[(3-fluorophenyl)methyl]piperazin-1-yl}methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-(propan-2-yl)-1H-benzimidazole (8), incorporates fluorophenyl and morpholinyl groups. This compound’s pharmacological profile highlights how additional substituents can modulate target specificity, contrasting with this compound’s non-therapeutic role .
Alkyl-Substituted Benzimidazoles
Simpler derivatives like 5-methylbenzimidazole (CAS 582-60-5) and 5,6-dimethylbenzimidazole lack both the piperazine and diphenylmethyl groups.
Functional and Pharmacological Differences
The table below summarizes key distinctions:
Mechanistic and Spectroscopic Insights
Spectroscopic comparisons of benzimidazoles (e.g., UV-Vis spectra) reveal that substituents like diphenylmethyl or saturated rings induce minor inductive effects, altering electronic conjugation without significant steric hindrance . For this compound, the diphenylmethyl group may enhance UV stability—a critical feature for cosmetic additives exposed to light .
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